molecular formula C7H6ClNO2 B1208509 4-Amino-3-chlorobenzoic acid CAS No. 2486-71-7

4-Amino-3-chlorobenzoic acid

Cat. No. B1208509
Key on ui cas rn: 2486-71-7
M. Wt: 171.58 g/mol
InChI Key: YIYBPEDZAUFQLO-UHFFFAOYSA-N
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Patent
US06713517B1

Procedure details

The benzoate ester (2), 45.5 g (0.23 moles), was dissolved in 250 mL of hot MeOH and then 230 mL of 3N NaOH (3 equivalents, 0.69 moles) was added. The mixture was stirred at reflux for 5 hours. The solution was concentrated on a rotary evaporator at 80° C. to remove the MeOH and then the mixture was acidified to pH 2 with 3N HCl. The precipitated solids were filtered on a sintered glass funnel and washed with water. The product was homogeneous by TLC (Hexane: EtOAc, 4:1, Rf=0.1) and therefore was not further purified. The white solid was dried at 70° C. in a vacuum oven to give 38.1 (97%) of 4-amino-3 chlorobenzoic acid (3), mp 225-226° C. 1H NMR (DMSO d6) d 7.70 (d, 1H, J=0.9 Hz, ArH), 7.61-7.56 (dd, 1H, J=0.7 Hz, ArH), 6.78 (d, 1H, J=3.4 Hz, ArH), 6.15 (bs, 2H, NH2). IR (KBr) cm−1, 3515, 3410 (NH2, m), 1675, (C═O, s) 1640. MS(El) m/e 171 (M+), 173 (M+2). Anal. Calc'd for C7H6NO2Cl: C, 49.00; H, 3.62; N, 8.16. Fd. C, 49.22; H, 3.71, N, 7.9. The formula is:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
230 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][C:3]=1[Cl:13].[OH-].[Na+]>CO>[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[Cl:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(=O)OCC)C=C1)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
230 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated on a rotary evaporator at 80° C.
CUSTOM
Type
CUSTOM
Details
to remove the MeOH
FILTRATION
Type
FILTRATION
Details
The precipitated solids were filtered on a sintered glass funnel
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The white solid was dried at 70° C. in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%
Name
Type
product
Smiles
NC1=C(C=C(C(=O)O)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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